molecular formula C7H16N2OS B11961421 4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol CAS No. 6966-57-0

4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol

Cat. No.: B11961421
CAS No.: 6966-57-0
M. Wt: 176.28 g/mol
InChI Key: HMSWFBXXGOMYTB-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol is a chemical compound with the molecular formula C7H16N2OS It is a hexahydropyrimidine derivative characterized by the presence of three methyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol is unique due to its combination of methyl and sulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6966-57-0

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

4,6,6-trimethyl-2-sulfanyl-1,3-diazinan-4-ol

InChI

InChI=1S/C7H16N2OS/c1-6(2)4-7(3,10)9-5(11)8-6/h5,8-11H,4H2,1-3H3

InChI Key

HMSWFBXXGOMYTB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC(N1)S)(C)O)C

Origin of Product

United States

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